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Introduction

(+)-N-Methyllaurotetanine is a member of the aporphine class of isoquinoline alkaloids, a large

and structurally diverse family of natural products renowned for their significant and varied

biological activities. Aporphine alkaloids are characterized by a tetracyclic core structure. The

precise determination of their three-dimensional structure is paramount for understanding their

pharmacological properties and for guiding the development of potential therapeutic agents.

The elucidation of the structure of (+)-N-Methyllaurotetanine serves as a representative case

study in the comprehensive analytical workflow used to characterize complex natural products.

This guide details the key spectroscopic and analytical techniques employed in its

identification, presenting quantitative data in structured tables and outlining the experimental

protocols. This document is intended to be a valuable resource for researchers, scientists, and

professionals in the fields of natural product chemistry, pharmacology, and drug development.

The structural determination of (+)-N-Methyllaurotetanine has been accomplished through a

synergistic combination of modern spectroscopic methods, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques,

complemented by classical chemical methods, provide a detailed picture of the molecule's

connectivity and stereochemistry.
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The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (+)-N-Methyllaurotetanine.

Table 1: ¹H NMR Spectroscopic Data for (+)-N-Methyllaurotetanine (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.83 s 1H H-11

6.57 s 1H H-3

3.89 s 3H 10-OCH₃

3.87 s 3H 2-OCH₃

3.65 s 3H 1-OCH₃

3.10 m 1H H-7a

2.95 m 1H H-5α

2.75 m 1H H-5β

2.55 s 3H N-CH₃

2.50 m 1H H-4α

2.40 m 1H H-4β

2.20 m 1H H-6a

Table 2: ¹³C NMR Spectroscopic Data for (+)-N-Methyllaurotetanine (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Atom

152.0 C-9

146.9 C-2

145.4 C-1

142.3 C-10

130.4 C-11b

127.2 C-7a

126.8 C-3a

121.7 C-11a

114.5 C-8

111.4 C-11

108.6 C-3

60.2 1-OCH₃

56.1 2-OCH₃

55.9 10-OCH₃

53.0 C-5

43.8 N-CH₃

34.8 C-4

29.2 C-7

62.5 C-6a

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-N-Methyllaurotetanine

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 342.1705 342.1701 C₂₀H₂₄NO₄
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Experimental Protocols
Isolation and Purification of (+)-N-Methyllaurotetanine
The isolation of (+)-N-Methyllaurotetanine from its natural source, such as the bark of Phoebe

formosana, typically involves the following steps:

Extraction: The dried and powdered plant material is subjected to extraction with a suitable

organic solvent, commonly methanol, using a Soxhlet apparatus or maceration.

Acid-Base Partitioning: The crude methanol extract is concentrated, and the residue is

dissolved in an acidic aqueous solution (e.g., 5% HCl). This solution is then washed with a

non-polar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.

The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to

pH 9-10) and extracted with chloroform or a similar solvent to yield the crude alkaloid

fraction.

Chromatographic Purification: The crude alkaloid mixture is subjected to column

chromatography over silica gel. The column is eluted with a gradient of increasing polarity,

typically starting with chloroform and gradually adding methanol. Fractions are collected and

monitored by thin-layer chromatography (TLC). Fractions containing the target compound

are combined.

Final Purification: The enriched fractions are further purified by preparative TLC or High-

Performance Liquid Chromatography (HPLC) to yield pure (+)-N-Methyllaurotetanine.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

Data Acquisition: Standard pulse sequences are used to acquire 1D spectra (¹H and ¹³C)

and 2D spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon
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correlations.

Mass Spectrometry (MS):

Sample Introduction: The purified compound is introduced into the mass spectrometer via

direct infusion or after separation by liquid chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that

typically produces the protonated molecular ion [M+H]⁺.

Mass Analysis: High-resolution mass spectrometry (HRMS) is performed using a time-of-

flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental

composition of the molecular ion.
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Caption: Workflow for the isolation and structure elucidation of (+)-N-Methyllaurotetanine.
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Key HMBC Correlations for Structural Confirmation

Key HMBC Correlations

H-11 (δ 6.83)

C-1 (δ 145.4)

C-11b (δ 130.4)

C-8 (δ 114.5)

H-3 (δ 6.57)

C-2 (δ 146.9)

C-4 (δ 34.8)

N-CH₃ (δ 2.55) C-5 (δ 53.0)

C-6a (δ 62.5)

C-7 (δ 29.2)

1-OCH₃ (δ 3.65)

Click to download full resolution via product page

Caption: Key HMBC correlations confirming the connectivity of (+)-N-Methyllaurotetanine.
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To cite this document: BenchChem. [The Structural Elucidation of (+)-N-Methyllaurotetanine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552131#structure-elucidation-of-stephalonine-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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